molecular formula C7H9IN2O2 B2458874 4-iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid CAS No. 1290937-45-9

4-iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2458874
CAS No.: 1290937-45-9
M. Wt: 280.065
InChI Key: ACCZONKNQGTLSP-UHFFFAOYSA-N
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Description

4-Iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a high-value, multi-substituted pyrazole derivative designed for advanced medicinal chemistry and drug discovery research. This compound features an iodine atom at the 4-position, making it an excellent synthetic intermediate for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships . The pyrazole core is a privileged scaffold in medicinal chemistry, extensively documented for its diverse biological activities . Researchers will find this compound particularly useful in projects targeting anti-inflammatory pathways, as numerous pyrazole derivatives have demonstrated potent activity by inhibiting inflammatory mediators like TNF-α and IL-6, and interacting with the cyclooxygenase-2 (COX-2) enzyme active site . Furthermore, the pyrazole nucleus is a recognized pharmacophore in the development of antimicrobial and anticancer agents, providing a robust foundation for screening new therapeutic entities . The isopropyl substituent contributes to favorable lipophilicity, which can be critical for optimizing pharmacokinetic properties. This product is intended for use as a key building block in the synthesis of novel bioactive molecules, the investigation of enzyme inhibition mechanisms, and the development of potential treatments for inflammation, infectious diseases, and metabolic disorders. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-iodo-5-propan-2-yl-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3(2)5-4(8)6(7(11)12)10-9-5/h3H,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACCZONKNQGTLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=NN1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

A widely cited approach involves halogenation of pyrazole precursors followed by diazonium salt formation and substitution. This method, adapted from patent CN111303035A, utilizes N-methyl-3-aminopyrazole as a starting material. The protocol involves:

  • Halogenation : Treatment with iodine or bromine under acidic conditions substitutes the pyrazole’s 4-position. For iodine, stoichiometric control (0.5 equivalents) with hydrogen peroxide as an oxidant achieves optimal yields.
  • Diazotization : The resulting 4-halo-1-methyl-1H-pyrazole-3-amine is diazotized using sodium nitrite in hydrochloric acid at low temperatures (−5–5°C).
  • Coupling : The diazonium salt reacts with potassium difluoromethyl trifluoroborate in the presence of cuprous oxide, yielding 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole.

While this method originally targets difluoromethyl derivatives, substituting trifluoroborate reagents with iodinating agents could theoretically yield the desired iodo compound. Reported yields for analogous bromination steps reach 88.2% with 98.5% purity.

Table 1: Halogenation Reaction Conditions

Parameter Value Source
Halogen (I₂) Equivalents 0.5
Reaction Temperature 0–25°C
Yield 88.2% (for Br analog)

The introduction of the carboxylic acid group at position 5 can be achieved via Grignard reagent-mediated carboxylation. As demonstrated in the synthesis of 1-(difluoromethyl)-4-iodo-1H-pyrazole-5-carboxylic acid, the steps include:

  • Grignard Exchange : 4-iodo-3-(propan-2-yl)-1H-pyrazole reacts with isopropyl magnesium chloride, forming a magnesium intermediate.
  • Carboxylation : Quenching the Grignard reagent with carbon dioxide gas introduces the carboxylic acid group.

This method benefits from high regioselectivity, avoiding isomer formation common in traditional routes. However, the reaction requires stringent anhydrous conditions and low temperatures (−78°C) to prevent side reactions.

Table 2: Carboxylation Parameters

Parameter Value Source
Grignard Reagent Isopropyl magnesium chloride
CO₂ Introduction Gaseous, −78°C
Purity >99.5%

Direct Iodination of Pyrazole Precursors

A streamlined route involves direct iodination of pre-functionalized pyrazoles. For example, 4-amino-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid (CAS 1795480-01-1) can undergo iodination via Sandmeyer or Ullmann-type reactions:

  • Diazonium Salt Formation : The amino group at position 4 is converted to a diazonium salt using sodium nitrite and HCl.
  • Iodination : Treatment with potassium iodide replaces the diazonium group with iodine, yielding the target compound.

This method is advantageous for its simplicity but requires careful pH control (pH <1) to avoid decomposition. Reported yields for similar iodinations range from 70–85%.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Method Yield Purity Complexity
Halogenation/Coupling 64–88% >98.5% High
Grignard Carboxylation 60–75% >99.5% Moderate
Direct Iodination 70–85% 95–98% Low

The halogenation route offers the highest yields but involves multiple steps, increasing operational complexity. Direct iodination is simpler but may require additional purification steps to remove regioisomers.

Challenges and Optimizations

  • Regioselectivity : Positional isomerism during iodination remains a key challenge. Using bulky directing groups (e.g., isopropyl) enhances selectivity at position 4.
  • Carboxylic Acid Stability : The acidic proton at position 5 may lead to decarboxylation under harsh conditions. Mild quenching agents (e.g., aqueous NaHCO₃) mitigate this risk.
  • Scalability : Grignard-based methods face scalability issues due to exothermic reactions. Continuous flow systems have been proposed to improve safety and yield.

Chemical Reactions Analysis

Types of Reactions

4-iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives, or reduced to form alcohols or aldehydes.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, while Suzuki coupling can produce biaryl derivatives.

Scientific Research Applications

4-iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be employed in the study of enzyme inhibitors or as a ligand in biochemical assays.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-1-methyl-3-(propan-2-yl)-1H-pyrazole: Similar structure but with a methyl group instead of a carboxylic acid group.

    4-iodo-3-(propan-2-yl)-1H-pyrazol-5-amine: Similar structure but with an amine group instead of a carboxylic acid group.

Uniqueness

4-iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This functional group allows for further derivatization and the formation of various esters, amides, and other derivatives, expanding its utility in chemical synthesis and medicinal chemistry.

Biological Activity

4-Iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. Characterized by a pyrazole ring with an iodine atom at the 4-position, an isopropyl group at the 3-position, and a carboxylic acid functional group at the 5-position, this compound has drawn attention in medicinal chemistry for its potential therapeutic applications.

  • Molecular Formula : C8H10IN3O2
  • Molecular Weight : Approximately 250.06 g/mol
  • Structural Features : The presence of the carboxylic acid group enhances its reactivity and potential for further derivatization, making it useful in various chemical syntheses.

The biological activity of 4-iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid primarily involves its role as an enzyme inhibitor. Preliminary studies suggest that it may bind to specific active sites of target enzymes, thereby inhibiting their function. Ongoing research aims to elucidate the specific molecular pathways affected by this compound.

Biological Activities

Research indicates that compounds within the pyrazole family exhibit a wide range of biological activities, including:

  • Anti-inflammatory : Compounds similar to 4-iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid have demonstrated significant anti-inflammatory properties. For example, certain derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard drugs like dexamethasone .
  • Antimicrobial : The compound has been investigated for its antimicrobial properties against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies have reported promising results with certain derivatives showing efficacy comparable to established antibiotics .

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study focusing on enzyme inhibitors highlighted that derivatives of pyrazole compounds, including those similar to 4-iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, were effective in inhibiting cyclooxygenase enzymes (COX), which are crucial in inflammatory processes .
  • Cancer Cell Line Testing : Another investigation reported that related pyrazole compounds exhibited potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM, indicating their potential as anticancer agents .
  • Synthesis and Derivatization : The synthesis methods for this compound typically involve iodination of a pyrazole precursor. The ability to modify the carboxylic acid group allows for the creation of esters and amides, expanding its utility in medicinal chemistry and materials science.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-Iodo-1-methyl-3-(propan-2-yl)-1H-pyrazoleMethyl group instead of carboxylic acidLacks carboxylic acid functionality
4-Iodo-(propan-2-yloxy)-1H-pyrazoleEther functionality instead of carboxylic acidDistinct chemical properties due to ether linkage
4-Iodo-3-(propan-2-yl)-1H-pyrazol-5-aminesAmine group instead of carboxylic acidDifferent reactivity profile due to amine presence

The unique carboxylic acid group in 4-iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid significantly alters its chemical reactivity compared to its analogs, allowing for further derivatization and enhancing its potential applications in drug development.

Q & A

Q. What synthetic strategies are effective for preparing 4-iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions impact efficiency?

The synthesis of pyrazole-5-carboxylic acid derivatives typically involves cross-coupling reactions or halogenation. For iodinated analogs like the target compound:

  • Halogen Exchange : The iodo group can be introduced via nucleophilic substitution of bromo or chloro precursors using NaI in polar aprotic solvents (e.g., DMF) under reflux .
  • Cross-Coupling : Suzuki-Miyaura coupling (using Pd(PPh₃)₄, arylboronic acids, and K₃PO₄ in degassed DMF/H₂O at 80°C) is effective for introducing aryl groups adjacent to carboxylic acid moieties .
  • Optimization : Reaction yields depend on inert atmospheres, catalyst loading (0.5–2 mol% Pd), and stoichiometric ratios of boronic acids (1.2–2.0 eq) .

Q. What spectroscopic techniques are critical for confirming the structure of 4-iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid?

  • NMR :
    • ¹H NMR : Propan-2-yl (isopropyl) groups show characteristic doublets (δ 1.2–1.4 ppm) and septets (δ 2.8–3.2 ppm). The pyrazole ring protons appear as singlets or doublets (δ 6.5–8.0 ppm) .
    • ¹³C NMR : The carboxylic acid carbon resonates at δ 165–175 ppm, while the iodo-substituted carbon appears at δ 90–110 ppm .
  • FT-IR : Carboxylic acid O–H stretch (2500–3300 cm⁻¹), C=O (1680–1720 cm⁻¹), and C–I (500–600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of COOH or isopropyl groups) .

Q. How can researchers purify 4-iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid from byproducts?

  • Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (for non-polar impurities) or dichloromethane/methanol (for polar byproducts) .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) are ideal for carboxylic acids due to solubility differences at varying temperatures .
  • Acid-Base Extraction : Leverage the compound’s acidity (pKa ~2–3) by precipitating it in acidic aqueous layers and extracting into organic phases .

Advanced Research Questions

Q. How does the iodo substituent influence the electronic and biological properties of pyrazole-5-carboxylic acid derivatives compared to chloro or bromo analogs?

  • Electronic Effects : The iodine atom’s large size and low electronegativity increase steric bulk and polarizability, altering π-π stacking and hydrogen-bonding interactions in target binding .
  • Biological Activity : Iodo derivatives often exhibit enhanced lipophilicity, improving membrane permeability in antimicrobial assays (e.g., against S. aureus or E. coli) compared to chloro analogs .
  • SAR Studies : Replacements of iodine with smaller halogens (Cl/Br) reduce steric hindrance but may decrease metabolic stability in vivo .

Q. What computational methods are suitable for predicting the reactivity and target interactions of 4-iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier orbitals (HOMO-LUMO gaps) and electrostatic potential maps for nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 for anti-inflammatory activity) or receptors (e.g., GABAₐ for neuroactivity) .
  • MD Simulations : Assess binding stability in water/lipid bilayers (NAMD/GROMACS) to predict pharmacokinetic properties .

Q. How can conflicting data on the biological activity of pyrazole-5-carboxylic acid derivatives be reconciled?

  • Assay Variability : Discrepancies in IC₅₀ values may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times .
  • Tautomerism : Pyrazole tautomers (1H vs. 2H) can exhibit distinct bioactivities. Use X-ray crystallography or ¹⁵N NMR to confirm dominant tautomeric forms .
  • Salt Forms : Biological data for sodium or potassium salts may not reflect the free acid’s activity due to solubility differences .

Q. What challenges arise in analyzing tautomeric equilibria of 4-iodo-3-(propan-2-yl)-1H-pyrazole-5-carboxylic acid via NMR, and how are they addressed?

  • Dynamic Exchange : Rapid tautomerization (1H ↔ 2H) at room temperature broadens NMR signals. Use low-temperature (e.g., –40°C) ¹H NMR in DMSO-d₆ to slow exchange and resolve peaks .
  • Isotopic Labeling : ¹⁵N-labeled analogs simplify assignments of pyrazole nitrogen environments .
  • 2D NMR : HSQC and HMBC correlations differentiate between tautomers by mapping J-coupling networks .

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